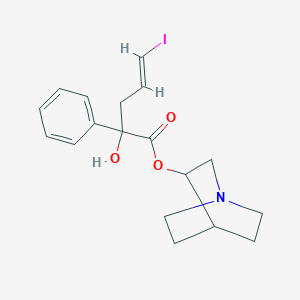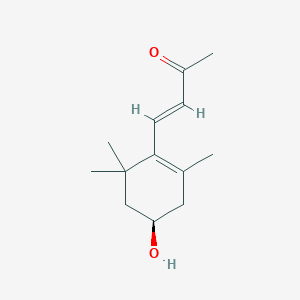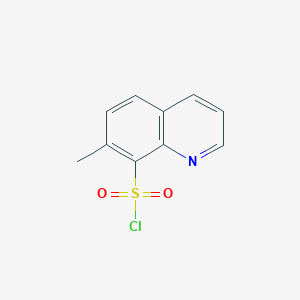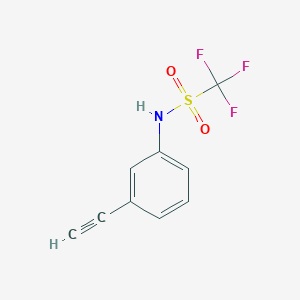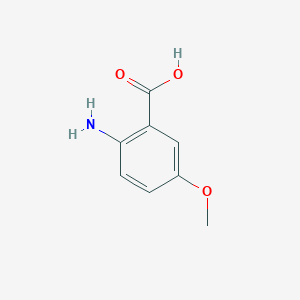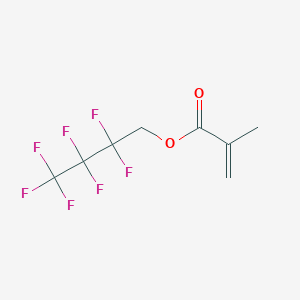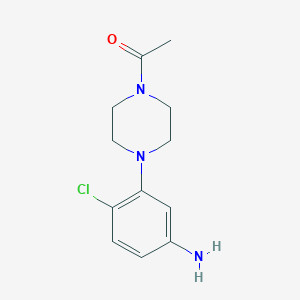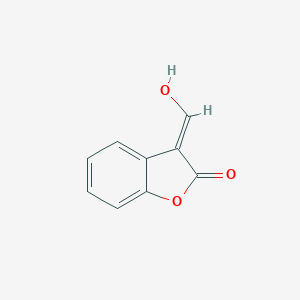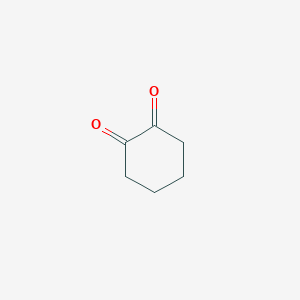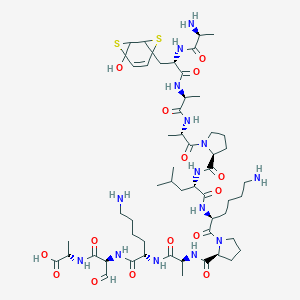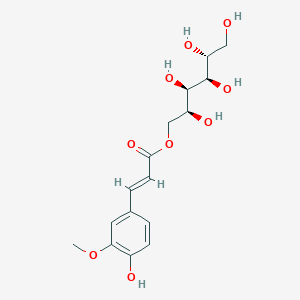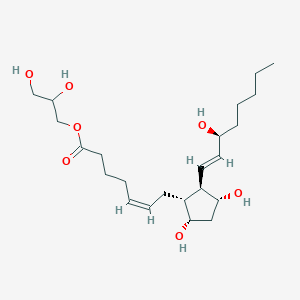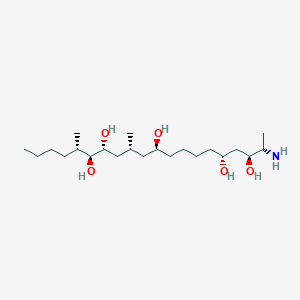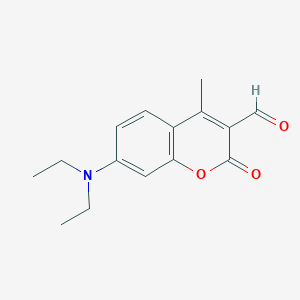
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound belongs to the coumarin family, which is a class of organic compounds that are widely distributed in nature and have various biological activities. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with biomolecules such as DNA and proteins.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, reduce inflammation, and exhibit antimicrobial activity. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to interact with DNA and proteins, which may contribute to its biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has several advantages for lab experiments. This compound is relatively easy to synthesize, and its biological activities have been extensively studied, making it a useful starting material for the synthesis of various bioactive compounds. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to exhibit various biological activities, making it a useful tool for studying different biological processes.
However, there are also some limitations associated with the use of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- in lab experiments. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood, which may limit its use in some studies.
Direcciones Futuras
For the research on this compound include the synthesis of novel bioactive compounds and the elucidation of its mechanism of action.
Métodos De Síntesis
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- can be synthesized using different methods. One of the most commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a coumarin intermediate, which is then subjected to further reactions to obtain the desired product. Other methods for synthesizing coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.
Aplicaciones Científicas De Investigación
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
142730-48-1 |
|---|---|
Nombre del producto |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
7-(diethylamino)-4-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-9H,4-5H2,1-3H3 |
Clave InChI |
ICAXYTLHINMBNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
Otros números CAS |
142730-48-1 |
Sinónimos |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



